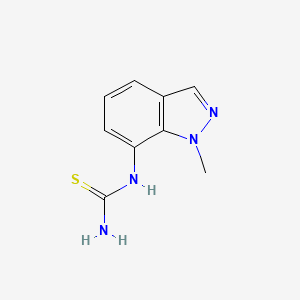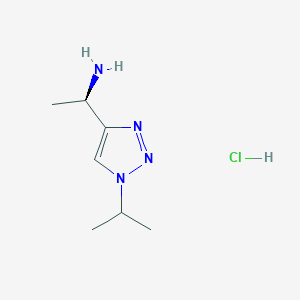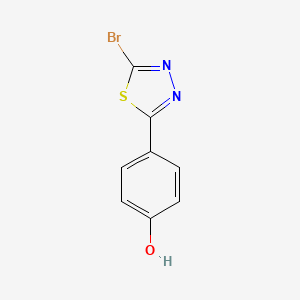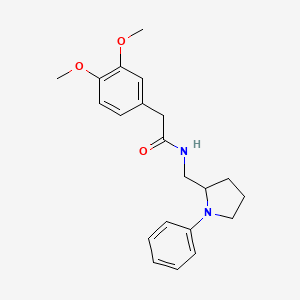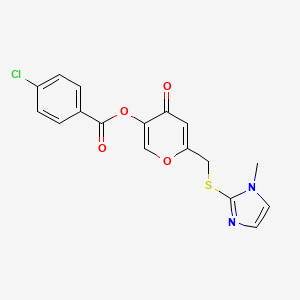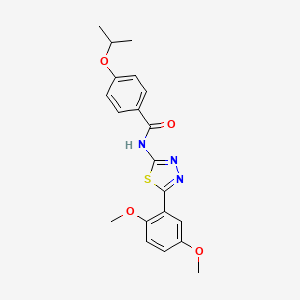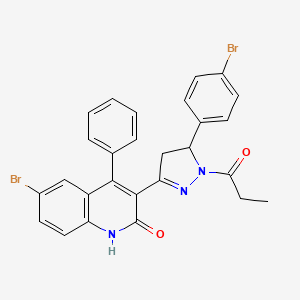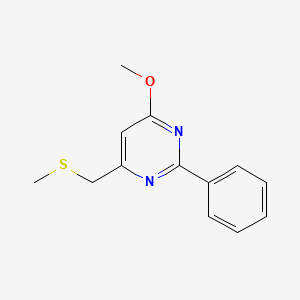
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as MPTP, which is an abbreviation for N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound has gained significant attention in the scientific community due to its potential application in the field of Parkinson's disease research.
Wirkmechanismus
Target of Action
The primary target of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids .
Mode of Action
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine acts as an ALS inhibitor . It inhibits the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine . This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . By inhibiting ALS, it disrupts the production of these amino acids, which are essential for protein synthesis and cell growth .
Pharmacokinetics
Similar compounds like metsulfuron-methyl are known to have high leachability and mobility in the environment .
Result of Action
The result of the compound’s action is the disruption of protein synthesis, which interferes with DNA synthesis and cell division and growth . This leads to the death of the plant, making the compound effective as a herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine. For instance, the compound’s mobility and leachability can be affected by soil type and weather conditions . .
Vorteile Und Einschränkungen Für Laborexperimente
MPTP is a potent neurotoxin that can selectively destroy dopamine-producing neurons, making it an important tool for studying the pathophysiology of Parkinson's disease. MPTP-induced Parkinsonism is a reliable and reproducible model of Parkinson's disease, which makes it an ideal tool for testing new treatments for this disorder. However, MPTP-induced Parkinsonism is an acute model of the disease, which may not accurately reflect the chronic nature of Parkinson's disease. Also, the use of MPTP in animal research requires careful consideration of ethical issues and animal welfare concerns.
Zukünftige Richtungen
There are several future directions for the use of MPTP in Parkinson's disease research. One direction is to develop new treatments for Parkinson's disease by targeting the mechanisms of MPTP-induced neurotoxicity. Another direction is to use MPTP-induced Parkinsonism as a model for testing the efficacy of new drugs and therapies for Parkinson's disease. Additionally, researchers can use MPTP to study the molecular and cellular mechanisms underlying Parkinson's disease, which can lead to the development of new diagnostic tools and biomarkers for the disease. Finally, researchers can use MPTP to study the interaction between genetic and environmental factors in the development of Parkinson's disease, which can lead to new insights into the etiology of the disease.
Synthesemethoden
The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves the condensation of 4-methoxy-2-nitroaniline with methylthiomethylketone in the presence of a base. The resulting intermediate is then reduced to yield the final product. This method has been reported in the literature, and the compound can be synthesized with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine has been widely used in Parkinson's disease research as it can induce Parkinsonism in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. The exact cause of Parkinson's disease is not known, but it is believed to be caused by the degeneration of dopamine-producing neurons in the substantia nigra region of the brain. MPTP is a neurotoxin that selectively destroys dopamine-producing neurons, leading to Parkinsonism in animal models. This makes MPTP an important tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for this disorder.
Eigenschaften
IUPAC Name |
4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQJSMLLDODBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)
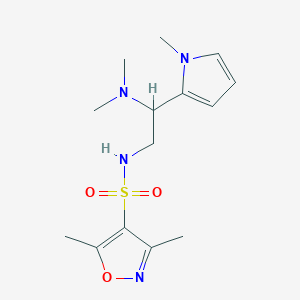
![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)
